Yttrium trihydride

Overview

Description

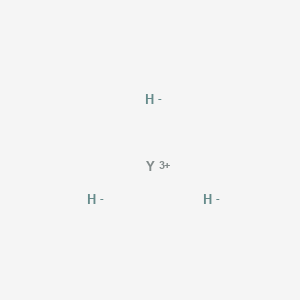

Yttrium trihydride is a compound consisting of yttrium and hydrogen, belonging to the class of rare-earth metal hydrides. It is known for its unique structural and electronic properties, which make it a subject of extensive research. This compound typically exists in a hexagonal-close-packed structure and exhibits interesting properties such as metal-insulator transitions and photochromic behavior .

Mechanism of Action

Target of Action

Yttrium trihydride primarily targets the hexagonal and cubic phases of the Yttrium metal . The hydrogen-hydrogen repulsive interactions and hydrogen-metal bonding play a dominant role in the gradual hexagonal-fcc lattice conversion via the long-period polytypic structures .

Mode of Action

This compound interacts with its targets through pressure-induced structural transitions . The diffraction patterns of the intermediate state between the hexagonal and cubic phases are interpreted in terms of long-period polytypes with the periodic arrangements of hexagonal-type and fcc-type stacking layers of the Y metals .

Biochemical Pathways

The compound’s interaction with its targets leads to a structural transition, which could potentially affect various physical properties and reactions .

Result of Action

The primary result of this compound’s action is the gradual conversion of the hexagonal lattice to a face-centered cubic (fcc) lattice . This transition is facilitated by the hydrogen-hydrogen repulsive interactions and hydrogen-metal bonding .

Action Environment

The action of this compound is significantly influenced by environmental factors, particularly pressure . The pressure-induced structural transition of this compound has been investigated by x-ray diffraction experiments under hydrostatic pressure at room temperature . The compound’s action, efficacy, and stability would therefore be expected to vary under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Yttrium trihydride can be synthesized through various methods, including:

Direct Hydrogenation: Yttrium metal is exposed to hydrogen gas under high pressure and temperature conditions.

Thin Film Technique: Yttrium films are deposited and then loaded with hydrogen gas.

Industrial Production Methods: Industrial production of this compound typically involves the direct hydrogenation method due to its simplicity and efficiency. The process is carried out in high-pressure reactors designed to handle the required conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming yttrium oxide and releasing hydrogen gas.

Reduction: It can be reduced back to yttrium metal and hydrogen gas under certain conditions.

Hydrogenation/Dehydrogenation: this compound can participate in reversible hydrogenation and dehydrogenation reactions, making it useful for hydrogen storage applications.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: High temperatures and vacuum or inert gas atmosphere.

Hydrogenation/Dehydrogenation: Hydrogen gas at varying pressures and temperatures.

Major Products:

Oxidation: Yttrium oxide and hydrogen gas.

Reduction: Yttrium metal and hydrogen gas.

Hydrogenation/Dehydrogenation: this compound and hydrogen gas.

Scientific Research Applications

Yttrium trihydride has several scientific research applications, including:

Hydrogen Storage: Due to its ability to reversibly absorb and release hydrogen, this compound is studied for hydrogen storage applications.

Optoelectronics: Its photochromic properties make it useful in smart windows and other optoelectronic devices.

Superconductivity: this compound has been investigated for its potential as a high-temperature superconductor.

Catalysis: It is used as a catalyst in hydrogenation and dehydrogenation reactions.

Comparison with Similar Compounds

- Lanthanum trihydride

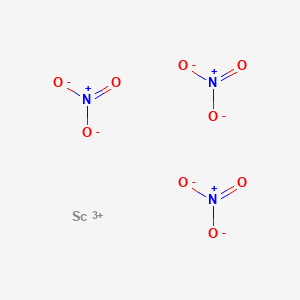

- Scandium trihydride

- Gadolinium trihydride

Comparison: Yttrium trihydride is unique due to its specific structural and electronic properties. While other rare-earth trihydrides like lanthanum trihydride and scandium trihydride also exhibit hydrogen storage capabilities and metal-insulator transitions, this compound’s photochromic behavior and potential for high-temperature superconductivity set it apart .

Properties

IUPAC Name |

hydride;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Y.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHLWINJTPLDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015524 | |

| Record name | Yttrium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.930 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13598-57-7 | |

| Record name | Yttrium hydride (YH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium hydride (YH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium trihydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrazolo[5,1-c][1,2,4]benzotriazin-8-ol](/img/structure/B80577.png)

![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)